molecular formula C33H48N2O4S B556319 Bpoc-Met-OH DCHA CAS No. 18635-05-7

Bpoc-Met-OH DCHA

Cat. No. B556319
CAS RN: 18635-05-7
M. Wt: 568.8 g/mol
InChI Key: ISELHPFGNSKCLX-FERBBOLQSA-N
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Description

Bpoc-Met-OH DCHA is a chemical compound with the molecular formula C33H48N2O4S . It is also known by other names such as N-cyclohexylcyclohexanamine and (2S)-2-[[1-methyl-1-(4-phenylphenyl)ethoxy]carbonylamino]-4-methylsulfanyl-butanoic acid .


Molecular Structure Analysis

The molecular structure of Bpoc-Met-OH DCHA consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

Bpoc-Met-OH DCHA has a molecular weight of 568.8102 . Other physical and chemical properties such as boiling point, melting point, flash point, and density can be determined using various analytical techniques .

Scientific Research Applications

Advanced Oxidation Processes for Endocrine Disrupting Chemicals

Advanced oxidation processes (AOPs) are effective for treating endocrine-disrupting chemicals (EDCs) in water. The degradation kinetics of bisphenol A (BPA), a representative EDC, by hydroxyl radical (OH) was studied through a combination of experimental and theoretical approaches, revealing fundamental insights into the chemical interactions between OH and BPA. This is crucial for designing AOPs in wastewater treatment processes (Xiao et al., 2017).

Photocatalytic Degradation of Endocrine Disrupting Chemicals

The photocatalytic degradation of Benzophenone-3 (BP3), an endocrine-disrupting UV filter, was investigated using titanium dioxide in aqueous solutions. This study optimized various parameters for the highest degradation rates of BP3, demonstrating the potential of photocatalysis with TiO2 as a method to remove BP3 from water (Zúñiga-Benítez et al., 2016).

Oral Health Care Demonstration Projects

In planning oral health care services, a basic package of oral care (BPOC) has been proposed, particularly for under-served communities. This package includes emergency care, exposure to fluoride, and appropriate treatment technology. Demonstration projects assessing the effectiveness, efficiency, and sustainability of BPOC components are recommended (Helderman et al., 2003).

Bio-Photoelectrochemical System for Pollutant Degradation

A bio-photoelectrochemical system (BPES) constructed with BiVO4/reduced graphene oxide (RGO) photocathode was proposed for 2,4-dichlorophenol degradation. This research advanced the development of efficient photocathodes and mechanisms for treating recalcitrant wastewater in BPES (Tu et al., 2019).

Keto-Enol Tautomerism Analysis in a Carbamate Compound

Methyl-2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-3-oxopropanoylcarbamate (BPOC) was investigated from theoretical and vibrational spectroscopic perspectives. The study provided insights into the stability of keto and enol forms of BPOC and their intramolecular interactions (Arı et al., 2016).

Dynamic Consent in Research Networks

Dynamic consent (DC) offers a new approach to consent in biomedical research. It features a personalized, digital communication interface between researchers and participants, enhancing transparency and public trust. This method is applicable in various domains beyond biobanking (Kaye et al., 2014).

Biotransformation of Bisphenol A

An enzymatic membrane reactor (EMR) was explored for continuous removal of bisphenol A (BPA) and diclofenac using laccase from Aspergillus oryzae. The reactor allowed continuous removal of these contaminants, offering a novel approach for wastewater treatment (Nguyen et al., 2014).

N-α-Bpoc-Xxx-OH Derivatives Preparation and Deblocking

Reproducible preparations and deblocking conditions for various N-α-2-(p-biphenylyl)-2-propyloxycarbonyl)-amino acid (N-α-Bpoc-Xxx-OH) derivatives were studied. The findings provide essential insights for chemical synthesis involving these derivatives (Kemp et al., 2009).

Photodegradation of Bisphenol A

The photodegradation of bisphenol A (BPA) in the presence of natural humic substances under simulated solar irradiation was investigated. This study provided a better understanding of the photochemical transformation of BPA in natural water compositions (Zhan et al., 2006).

Safety And Hazards

Safety measures for handling Bpoc-Met-OH DCHA include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

Bpoc-Met-OH DCHA is used in research and has potential applications in various fields. Companies like Creative Peptides offer it for research purposes and also provide custom peptide synthesis, process development, and GMP manufacturing . This suggests that Bpoc-Met-OH DCHA could have a wide range of future applications, particularly in the field of peptide synthesis and research.

Relevant Papers While specific papers on Bpoc-Met-OH DCHA were not found in the search results, it’s worth noting that products from GlpBio, a company that offers a similar compound (Boc-Met-OH·DCHA), have been cited in reputable papers . These papers span a range of topics and journals, suggesting that compounds like Bpoc-Met-OH DCHA are being actively used in scientific research .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S.C12H23N/c1-21(2,26-20(25)22-18(19(23)24)13-14-27-3)17-11-9-16(10-12-17)15-7-5-4-6-8-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24);11-13H,1-10H2/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISELHPFGNSKCLX-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NC(CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)N[C@@H](CCSC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940064
Record name N-[{[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}(hydroxy)methylidene]methionine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpoc-Met-OH DCHA

CAS RN

18635-05-7
Record name L-Methionine, N-[(1-[1,1′-biphenyl]-4-yl-1-methylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18635-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((1-(1,1'-Biphenyl)-4-yl-1-methylethoxy)carbonyl)-L-methionine, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018635057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[{[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}(hydroxy)methylidene]methionine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-methionine, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org

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